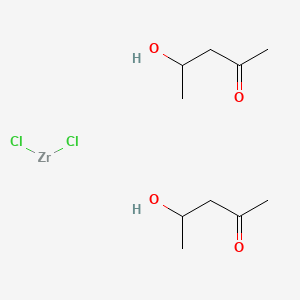
dichlorozirconium;4-hydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorozirconium;4-hydroxypentan-2-one is a chemical compound with the molecular formula C10H20Cl2O4Zr It is a coordination complex where zirconium is bonded to two chlorine atoms and two molecules of 4-hydroxypentan-2-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;4-hydroxypentan-2-one typically involves the reaction of zirconium tetrachloride with 4-hydroxypentan-2-one in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of automated reactors and purification systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium;4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 4-hydroxypentan-2-one can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The chlorine atoms can be substituted with other ligands to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms can lead to the formation of new zirconium complexes with different properties .
Scientific Research Applications
Dichlorozirconium;4-hydroxypentan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dichlorozirconium;4-hydroxypentan-2-one involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Zirconium tetrachloride: A precursor used in the synthesis of dichlorozirconium;4-hydroxypentan-2-one.
4-hydroxy-2-pentanone: A ligand that forms part of the coordination complex.
Zirconium acetylacetonate: Another zirconium complex with similar coordination properties.
Uniqueness
This compound is unique due to its specific combination of zirconium and 4-hydroxypentan-2-one, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H20Cl2O4Zr |
|---|---|
Molecular Weight |
366.39 g/mol |
IUPAC Name |
dichlorozirconium;4-hydroxypentan-2-one |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



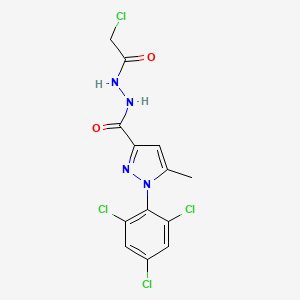


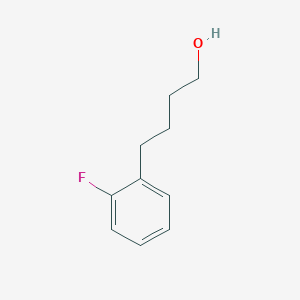

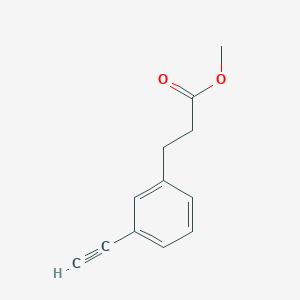
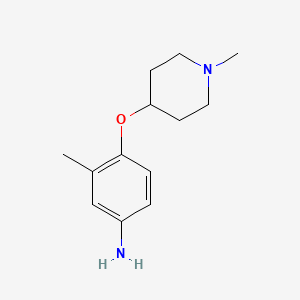
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)


